molecular formula C27H46O5Si B588425 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone CAS No. 83274-73-1

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone

Cat. No. B588425
CAS RN: 83274-73-1
M. Wt: 478.745
InChI Key: BDSXTAZQULRQBM-BJGFIVMASA-N
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Description

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone, also known as (3|A,5|A)-3- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione, is a metabolite of Cortisone . It has a molecular weight of 478.74 and a molecular formula of C27H46O5Si .


Molecular Structure Analysis

The molecule contains a total of 82 bonds. There are 36 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 2 hydroxyl groups, and 1 primary alcohol .

Scientific Research Applications

Glucocorticoid Bioavailability and Clinical Implications

Glucocorticoids, such as hydrocortisone and dexamethasone, play crucial roles in modulating inflammation and immune responses. Their bioavailability is a pivotal factor in determining clinical efficacy and safety in treatments involving corticosteroid therapy. Understanding the metabolism, systemic effects, and the balance between therapeutic benefits and potential adverse effects is essential for optimizing clinical outcomes (Lowy & Meltzer, 1987; Chaney, 2002).

Corticosteroids and Inflammation

The deployment of corticosteroids in managing chronic inflammation and autoimmune diseases underscores their significance in medical therapy. The disparities in endogenous cortisol production relative to systemic inflammation highlight the need for therapeutic intervention to restore homeostasis and mitigate the consequences of inflammatory processes (Straub & Cutolo, 2016).

Advances in Nonchromatographic Bioseparation Technologies

In the field of bioseparation, innovative methods such as three-phase partitioning (TPP) have emerged, providing efficient, scalable solutions for isolating bioactive molecules. These advancements have implications for the purification and study of corticosteroids and their derivatives, offering new avenues for research and application in food, cosmetics, and pharmaceuticals (Jingkun Yan et al., 2018).

Terpenoids and Cancer Therapy

Research on natural products like terpenoids reveals their potential in developing anti-cancer therapies. Terpenoids, being structurally related to steroids, underscore the vast potential of natural and modified compounds in therapeutic applications, including those related to corticosteroid structures and functions (Min Huang et al., 2012).

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3/t17-,18-,19+,20+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSXTAZQULRQBM-BJGFIVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747258
Record name (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone

CAS RN

83274-73-1
Record name (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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